Cyclopropylmethanesulfonyl chloride
Overview
Description
Cyclopropylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol . It is a clear liquid known for its reactivity and is primarily used in research and development settings . This compound is recognized for its role in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Preparation Methods
Cyclopropylmethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Cyclopropylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: It can be reduced to cyclopropylmethanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include bases like pyridine and reducing agents like lithium aluminum hydride. The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Scientific Research Applications
Cyclopropylmethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Cyclopropylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Similar in reactivity but lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropanesulfonyl chloride: Similar structure but differs in the position of the sulfonyl group, affecting its reactivity and applications.
Trifluoromethanesulfonyl chloride: More reactive due to the presence of electron-withdrawing trifluoromethyl groups.
This compound is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
cyclopropylmethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPMSKSCGIBWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555955 | |
Record name | Cyclopropylmethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114132-26-2 | |
Record name | Cyclopropylmethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylmethanesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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